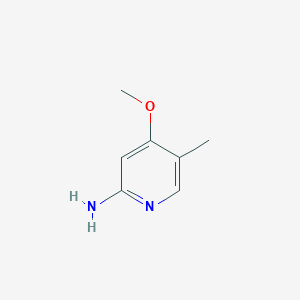

4-Methoxy-5-methyl-pyridin-2-ylamine

Description

BenchChem offers high-quality 4-Methoxy-5-methyl-pyridin-2-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-5-methyl-pyridin-2-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-5-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-4-9-7(8)3-6(5)10-2/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXYTBBAJMXKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-Methoxy-5-methyl-pyridin-2-ylamine (CAS 1227596-27-1)

[1]

Document Control:

-

Version: 1.0

-

Subject: Physicochemical Profiling, Synthetic Methodology, and Medicinal Applications

Executive Summary

4-Methoxy-5-methyl-pyridin-2-ylamine (CAS 1227596-27-1) is a highly specialized heterocyclic intermediate utilized primarily in the synthesis of kinase inhibitors and potassium-competitive acid blockers (P-CABs). Distinguished by its electron-rich 2-aminopyridine core, this scaffold serves as a critical "hinge-binder" in ATP-competitive drug design. The presence of the 4-methoxy and 5-methyl substituents provides essential steric bulk and electronic tuning, optimizing hydrophobic interactions within enzyme active sites while modulating the basicity of the pyridine nitrogen.

This guide provides a comprehensive technical analysis of the molecule, detailing a robust, self-validating synthetic protocol via Buchwald-Hartwig amination, safety handling procedures for aminopyridines, and its strategic application in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

The physicochemical properties of this molecule define its behavior in biological systems. The electron-donating methoxy group at the 4-position significantly enhances the basicity of the ring nitrogen compared to a distinct pyridine, improving its capacity as a hydrogen bond acceptor.

Table 1: Technical Datasheet

| Property | Specification |

| CAS Number | 1227596-27-1 |

| IUPAC Name | 4-Methoxy-5-methylpyridin-2-amine |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water |

| pKa (Calculated) | ~7.8 (Pyridine N), ~22 (Amine NH₂) |

| LogP (Predicted) | 1.12 ± 0.2 |

| H-Bond Donors | 1 (Exocyclic Amine) |

| H-Bond Acceptors | 3 (Pyridine N, Methoxy O, Amine N) |

Synthetic Routes & Manufacturing[10]

While several routes exist (e.g., Chichibabin reaction), high-purity applications in drug discovery require regioselective control to avoid 3-amino or 6-amino byproducts. The Buchwald-Hartwig Cross-Coupling of the 2-chloro precursor is the preferred methodology for research-scale synthesis due to its mild conditions and high functional group tolerance.

Strategic Retrosynthesis (Graphviz)

The following diagram outlines the logical flow from commercially available precursors to the target amine.

Figure 1: Retrosynthetic logic flow utilizing Palladium-catalyzed amination to ensure regioselectivity.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of 4-methoxy-5-methylpyridin-2-amine from 2-chloro-4-methoxy-5-methylpyridine.

Reagents:

-

Substrate: 2-Chloro-4-methoxy-5-methylpyridine (1.0 eq)

-

Amine Source: Benzophenone imine (1.2 eq)

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: Xantphos (4 mol%)

-

Base: Cs₂CO₃ (2.0 eq)

-

Solvent: Anhydrous 1,4-Dioxane or Toluene

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Argon for 15 minutes. Causality: Palladium catalysts are sensitive to oxygen; oxidation leads to homocoupling or catalyst deactivation.

-

Reagent Charging: Add the chloro-pyridine substrate, Cs₂CO₃, Pd₂(dba)₃, and Xantphos under a positive stream of Argon.

-

Solvation: Add anhydrous 1,4-Dioxane via syringe. Add Benzophenone imine last.

-

Reaction: Heat the mixture to 100°C for 12–16 hours.

-

Validation Point: Monitor via TLC (System: 50% EtOAc/Hexanes). The starting material (high Rf) should disappear, replaced by a fluorescent imine spot.

-

-

Hydrolysis (Deprotection): Cool to room temperature. Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate. Re-dissolve in MeOH and add 2N HCl (aq). Stir at ambient temperature for 2 hours.

-

Workup & Purification: Neutralize with 1N NaOH to pH ~10. Extract with DCM (3x). Dry combined organics over Na₂SO₄.

-

Isolation: Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM with 1% NH₄OH).

-

Final Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the characteristic broad singlet of the NH₂ group at δ ~5.8-6.0 ppm and the methoxy singlet at δ ~3.8 ppm.

-

Medicinal Chemistry Applications

The 4-methoxy-5-methyl-pyridin-2-ylamine scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting kinases and gastric acid pumps.

Kinase Inhibition (Hinge Binding)

In Type I kinase inhibitors, the 2-aminopyridine motif functions as a bidentate hydrogen bond partner with the "hinge region" of the ATP-binding pocket.

-

Acceptor: The Pyridine Nitrogen (N1) accepts a proton from the backbone amide NH of the hinge residue.

-

Donor: The Exocyclic Amine (C2-NH₂) donates a proton to the backbone carbonyl of the hinge residue.

-

Role of Substituents:

-

4-Methoxy: Donates electron density, increasing the basicity of N1 (stronger H-bond acceptor). It also points into the solvent-exposed region or a ribose-binding pocket, depending on binding mode.

-

5-Methyl: Often fills a small hydrophobic lipophilic pocket (gatekeeper region), improving selectivity against kinases with larger residues in this position.

-

Pharmacophore Mapping (Graphviz)

Figure 2: Pharmacophore map illustrating the specific roles of the 4-methoxy and 5-methyl substituents in enzyme binding.

Handling, Stability, & Safety

Signal Word: WARNING

Hazard Identification[5][11]

-

Acute Toxicity: Harmful if swallowed or inhaled (H302+H332). Aminopyridines are known potassium channel blockers, which can lead to neurological effects (seizures) if systemic exposure is high.

-

Irritation: Causes skin and serious eye irritation (H315+H319).[3]

-

Target Organs: Central Nervous System (potential).

Storage & Stability

-

Oxidation: The amine group is susceptible to oxidation over time, turning the solid brown. Store under inert gas (Argon/Nitrogen).

-

Conditions: Keep at 2-8°C in a tightly sealed container, protected from light.

-

Shelf Life: 24 months if stored properly.

Disposal

Do not dispose of via sink. Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

- Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

- Fischer, P. M. (2004). "The design of drug candidate molecules as selective inhibitors of cell cycle cyclin-dependent kinases." Current Medicinal Chemistry, 11(12), 1563-1583. (Context for Aminopyridine Kinase Inhibitors).

-

PubChem. (n.d.). Compound Summary: 4-Methoxy-5-methylpyridin-2-amine.[4] National Library of Medicine. Retrieved from [Link]

Sources

- 1. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]

- 2. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 3. lobachemie.com [lobachemie.com]

- 4. 1227596-27-1|4-Methoxy-5-methylpyridin-2-amine|BLD Pharm [bldpharm.com]

2-Amino-4-methoxy-5-methylpyridine chemical structure and SMILES

An In-Depth Technical Guide to 2-Amino-4-methoxy-5-methylpyridine: Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

2-Amino-4-methoxy-5-methylpyridine is a substituted aminopyridine, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its structural complexity, featuring three distinct functional groups on the pyridine core, makes it a valuable scaffold and building block for the synthesis of novel therapeutic agents. The aminopyridine moiety is a well-established pharmacophore found in numerous biologically active molecules. This guide provides a comprehensive technical overview of its chemical structure, a plausible route for its synthesis and characterization, its potential applications in drug development, and essential safety information. The content is tailored for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering field-proven insights into its utility.

Molecular Identity and Physicochemical Properties

The unique arrangement of an amino group, a methoxy group, and a methyl group on the pyridine ring dictates the molecule's chemical behavior, including its reactivity, solubility, and potential for biological interactions.

Chemical Structure and Identifiers

The formal IUPAC name for this compound is 4-methoxy-5-methylpyridin-2-amine. Its structure and key identifiers are crucial for accurate documentation and database retrieval.

Caption: 2D Structure of 4-methoxy-5-methylpyridin-2-amine.

Physicochemical Data Summary

The properties of this molecule, many of which are predicted due to its status as a research chemical, are summarized below. These values are essential for planning chemical reactions, purification, and formulation.

| Property | Value | Source |

| IUPAC Name | 4-methoxy-5-methylpyridin-2-amine | - |

| Synonyms | 2-Amino-4-methoxy-5-methylpyridine | - |

| CAS Number | 1227596-27-1 | [1] |

| Molecular Formula | C₇H₁₀N₂O | [2][3] |

| Molecular Weight | 138.17 g/mol | [2][3] |

| SMILES | COc1cc(N)ncc1C | - |

| Boiling Point | 287.2±35.0 °C (Predicted) | [2] |

| Density | 1.103±0.06 g/cm³ (Predicted) | [2] |

| pKa | 7.66±0.42 (Predicted) | [2] |

| Appearance | White to light yellow solid | [2] |

Synthesis and Characterization

Rationale for Synthetic Strategy

The proposed synthesis begins with a commercially available substituted picoline. The sequence of reactions—nitration, methoxylation, and reduction—is strategically ordered to leverage the directing effects of the substituents on the pyridine ring. The methyl group is an ortho-, para-director, while a nitro group is a meta-director. Introducing the nitro group first allows for controlled placement of subsequent functional groups.

Caption: Proposed synthetic workflow for 2-Amino-4-methoxy-5-methylpyridine.

Detailed Experimental Protocol

This protocol is a representative, multi-step synthesis adapted from procedures for similar heterocyclic compounds[4]. Each step requires careful monitoring and purification to ensure the integrity of the final product.

Step 1: Oxidation of 2-Chloro-5-methylpyridine

-

To a flask containing 2-chloro-5-methylpyridine and water, add sodium tungstate.

-

Slowly add sulfuric acid and stir for 30 minutes.

-

Heat the mixture to 65-75 °C.

-

Add 30% hydrogen peroxide dropwise over 5-6 hours, maintaining the temperature.

-

Continue stirring for 40 hours, monitoring by TLC.

-

After cooling, adjust the pH to 8-9 and extract the product with dichloromethane.

-

Dry the organic phase and evaporate the solvent to yield 2-chloro-5-methylpyridine N-oxide.

Step 2: Nitration of 2-Chloro-5-methylpyridine N-oxide

-

To the N-oxide product, add sulfuric acid at low temperature.

-

Warm the mixture to 70 °C.

-

Add a pre-mixed solution of sulfuric acid and fuming nitric acid dropwise.

-

Maintain the reaction at 70 °C for 3 hours, monitoring by TLC.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter and wash the solid with cold water to obtain 2-chloro-4-nitro-5-methylpyridine N-oxide.

Step 3: Reduction of the Nitro Group

-

Suspend the nitro compound in ethanol.

-

Add hydrochloric acid and heat the mixture.

-

Add iron powder in portions, controlling the temperature at 60-70 °C.

-

After the addition is complete, reflux for 1 hour.

-

Filter the reaction mixture and process the filtrate to isolate 2-chloro-4-amino-5-methylpyridine.

Step 4: Hydrolysis of the Chloro Group

-

In a flask, combine the product from Step 3 with ethylene glycol.

-

Heat the mixture and add a strong base such as sodium hydroxide.

-

Control the temperature at 130-135 °C, then increase to 150 °C to complete the reaction.

-

Work-up involves neutralization and extraction to yield 4-amino-5-methylpyridin-2-ol[5].

Step 5: Methylation of the Hydroxyl Group

-

Dissolve the pyridin-2-ol product in a suitable solvent like acetone or DMF.

-

Add a base such as potassium carbonate.

-

Add a methylating agent, for example, dimethyl sulfate (DMS) or methyl iodide, and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction, extract the product, dry the organic layer, and purify by column chromatography to yield the final product, 2-amino-4-methoxy-5-methylpyridine.

Spectroscopic Characterization

Confirmation of the final structure is achieved through a combination of spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm, a singlet for the methyl (Ar-CH₃) protons around 2.2-2.4 ppm, and a broad singlet for the amino (-NH₂) protons.

-

¹³C NMR: The carbon spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule, including the five aromatic carbons and the two methyl carbons.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 138.17, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands. Key signals include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=N and C=C stretching in the aromatic ring (around 1500-1650 cm⁻¹), and a strong C-O stretching band for the methoxy ether (around 1200-1250 cm⁻¹).

Applications in Medicinal Chemistry and Drug Development

The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the design of bioactive compounds due to its ability to form key hydrogen bonds with biological targets.

Scaffold for Biologically Active Agents

2-Amino-4-methoxy-5-methylpyridine serves as a versatile starting material for creating libraries of compounds for high-throughput screening. The primary amine can be readily derivatized through reactions like acylation, sulfonylation, or reductive amination to explore structure-activity relationships (SAR).

Caption: Role as a versatile scaffold in chemical and drug development.

Potential as an iNOS Inhibitor

Derivatives of 2-aminopyridine are known to be potent and selective inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory diseases. The development of 2-amino-4-methylpyridine analogues has been a key area of research for creating PET tracers to image iNOS activity in vivo[6]. The title compound shares this core structure, making it a promising candidate for development in this therapeutic area.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The compound is a valuable intermediate for more complex molecules. For instance, related aminopyridines are used in the synthesis of drugs like Avosentan and Pirfenidone, as well as pesticides such as Fluazuron[7]. 2-Amino-5-iodo-4-methylpyridine, a closely related analogue, is a key intermediate in the development of anti-cancer agents and antibiotics[8]. This highlights the industrial relevance of this class of compounds.

Safety, Handling, and Storage

As a laboratory chemical, proper handling of 2-amino-4-methoxy-5-methylpyridine is essential. Safety information is derived from data on structurally similar compounds.

-

Hazard Classification: The compound is predicted to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation[2][9].

-

GHS Pictogram: GHS07 (Exclamation Mark).

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2].

-

-

Storage: Store in a cool, dry, well-ventilated area. Keep the container tightly closed and under an inert atmosphere, away from incompatible substances like oxidizing agents[2].

Conclusion

2-Amino-4-methoxy-5-methylpyridine is a chemical entity with significant potential, primarily as a building block in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. Its utility is rooted in the versatile and biologically relevant 2-aminopyridine scaffold. While detailed experimental data on this specific molecule remains sparse, its structural similarity to well-studied compounds provides a strong basis for its exploration in drug discovery programs, particularly in the areas of inflammation and oncology. The synthetic pathways and characterization methods outlined in this guide offer a solid framework for researchers to produce and validate this compound for further investigation.

References

-

PubChem. (n.d.). 4-Amino-5-methoxymethyl-2-methylpyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-Methoxypyridine. Retrieved from [Link]

-

Loba Chemie. (n.d.). 2-AMINO-5-METHYLPYRIDINE | 1603-41-4. Retrieved from [Link]

-

Sahebalzamani, H., et al. (2015). Crystal structure of (E)-4-methoxy-2-{[(5-methylpyridin-2-yl)imino]methyl}phenol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o819–o820. Available at: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 2-amino-4-methylpyridine. Retrieved from [Link]

-

Liang, S. H., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of medicinal chemistry, 52(8), 2356–2367. Available at: [Link]

-

Chem-Impex. (n.d.). 2-Amino-5-iodo-4-methylpyridine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-5-methoxy pyridine. Retrieved from [Link]

-

Enantilabs. (n.d.). 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer. Retrieved from [Link]

- Google Patents. (2013). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.

-

NIST. (n.d.). 5-Amino-2-methoxypyridine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

Sources

- 1. 1227596-27-1|4-Methoxy-5-methylpyridin-2-amine|BLD Pharm [bldpharm.com]

- 2. 2-Methoxy-5-Methylpyridin-4-aMine | 1260663-96-4 [chemicalbook.com]

- 3. 5-Amino-2-methoxy-4-methylpyridine | CAS 6635-91-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound - Google Patents [patents.google.com]

- 5. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]

- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 2-Amino-4-Methoxypyridine | C6H8N2O | CID 10898715 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Assessment: Solubility Profile of 4-Methoxy-5-methyl-2-pyridinamine in Polar Solvents

Executive Technical Summary

This guide provides a technical analysis of the solubility characteristics of 4-Methoxy-5-methyl-2-pyridinamine in Dimethyl Sulfoxide (DMSO) and Methanol. While this specific substituted aminopyridine is a specialized intermediate with limited public quantitative data, its behavior can be rigorously predicted and managed based on the physicochemical properties of the 2-aminopyridine class.

Key Findings:

-

DMSO: Serves as the optimal solvent for high-concentration stock solutions (>50 mM) intended for biological assays or long-term storage, driven by strong dipole-dipole interactions.

-

Methanol: Functions as the primary solvent for synthetic transfers, purification, and crystallization, utilizing hydrogen bonding networks.

-

Critical Handling: As a substituted aminopyridine, the compound likely possesses potassium channel blocking activity. The high skin permeability of DMSO necessitates strict containment protocols to prevent transdermal delivery of the toxicant.[1]

Physicochemical Characterization

To understand solubility, we must first analyze the solute's molecular architecture.

| Property | Detail | Implication for Solubility |

| Systematic Name | 4-Methoxy-5-methylpyridin-2-amine | Core scaffold determines basicity. |

| CAS Number | 1227596-27-1 | Unique identifier for sourcing/verification. |

| Molecular Weight | ~138.17 g/mol | Low MW facilitates rapid dissolution. |

| Functional Groups | 2-Amino (-NH₂), 4-Methoxy (-OCH₃), 5-Methyl (-CH₃) | -NH₂/Ring N: H-bond donors/acceptors (MeOH soluble).-OCH₃: Polar aprotic acceptor.-CH₃: Lipophilic moiety (limits water solubility). |

| Predicted pKa | ~6.5 - 7.0 (Ring Nitrogen) | Basic. Solubility increases significantly in acidic media. |

Structural Solvation Logic

The 2-aminopyridine core exhibits a specific tautomeric equilibrium. In solution, the amino form predominates.

-

In Methanol (Protic): The solvent acts as an H-bond donor to the ring nitrogen and the methoxy oxygen, and as an acceptor for the exocyclic amine protons. This "lock-and-key" solvation shell stabilizes the molecule.

-

In DMSO (Aprotic): DMSO stabilizes the polarizable aromatic system through strong dipole-dipole interactions and accepts H-bonds from the exocyclic amine, preventing aggregation.

Solubility Profile: DMSO (Dimethyl Sulfoxide)[2][3][4]

Role: Primary vehicle for biological screening (HTS) and cryopreservation of stocks.

Solvation Mechanism

DMSO is a polar aprotic solvent with a high dielectric constant (

-

Dipole Interaction: The sulfoxide oxygen (S=O) acts as a strong H-bond acceptor for the -NH₂ group.

-

Dispersion Forces: The methyl groups of DMSO interact favorably with the hydrophobic 5-methyl and aromatic ring of the pyridine.

Operational Protocol: Preparation of 100 mM Stock

-

Estimated Solubility Limit: >100 mg/mL (High).

-

Stability: High.[2] DMSO prevents oxidative degradation better than protic solvents, though the solution is hygroscopic.

Step-by-Step Workflow:

-

Weighing: Accurately weigh 13.8 mg of the compound into a sterile, amber glass vial (to prevent photodegradation).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

-

Dissolution: Vortex for 30 seconds. If particulate matter remains, sonicate at 40 kHz for 2 minutes at ambient temperature.

-

Note: The solution should be clear and colorless to pale yellow.[3]

-

-

Storage: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation driven by moisture uptake.

Safety Warning: DMSO enhances the skin permeability of dissolved compounds. 4-Methoxy-5-methyl-2-pyridinamine is a likely potassium channel blocker (neurotoxic). Double-gloving (Nitrile) is mandatory.

Solubility Profile: Methanol (MeOH)

Role: Solvent of choice for synthesis, reaction monitoring (TLC/HPLC), and recrystallization.

Solvation Mechanism

Methanol is a polar protic solvent. It engages in a bidirectional H-bonding network:

-

Donor: MeOH -OH donates to the Pyridine Ring N (the most basic site).

-

Acceptor: MeOH Oxygen accepts protons from the 2-amino group.

Operational Protocol: Synthetic Processing

-

Estimated Solubility Limit: 20–50 mg/mL (Moderate to Good).

-

Temperature Dependence: Solubility increases sharply with temperature. This property is exploited for recrystallization.

Recrystallization/Purification Strategy:

-

Dissolve the crude amine in minimal boiling methanol.

-

Hot filtration to remove insoluble impurities.

-

Slow cooling to 4°C induces crystallization of the pure amine, leaving impurities in the mother liquor.

Experimental Determination of Solubility

Since batch-specific impurities can alter solubility, researchers should validate the exact solubility limit using the Saturation Shake-Flask Method .

Visual Workflow (DOT Diagram)

The following diagram outlines the logical flow for determining solubility and selecting the appropriate solvent system.

Figure 1: Standardized workflow for gravimetric or chromatographic determination of solubility limits.

Protocol Details

-

Preparation: Place 10 mg of solid in a 1.5 mL HPLC vial.

-

Addition: Add solvent (MeOH or DMSO) in 50 µL aliquots.

-

Equilibration: After each addition, vortex and sonicate for 5 minutes. Maintain temperature at 25°C.

-

Endpoint: Record the volume (

) required to achieve complete dissolution. -

Calculation:

.

Solvation Dynamics & Interaction Map

Understanding why the compound dissolves aids in troubleshooting precipitation issues (e.g., during serial dilution into aqueous buffers).

Figure 2: Mechanistic interaction map showing how DMSO and Methanol stabilize specific functional groups on the scaffold.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10898715, 2-Amino-4-methoxypyridine (Structural Analog). Retrieved from [Link]

- Reichardt, C., & Welton, T. (2010).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Navigating the Nuances of a Niche Pyridine: A Technical Guide to 2-Amino-4-methoxy-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity: IUPAC Nomenclature and Common Synonyms

The precise identification of a chemical compound is fundamental to scientific communication and reproducibility. 2-Amino-4-methoxy-5-methylpyridine is a commonly used name for the compound with the CAS number 1227596-27-1. However, according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name is 4-methoxy-5-methylpyridin-2-amine . This nomenclature prioritizes the pyridine ring as the parent structure and numbers the substituents to give the lowest possible locants, with the principal functional group (amine) receiving the lowest number when there is a choice.

The interchangeable use of synonyms can lead to ambiguity. Therefore, it is crucial for researchers to be familiar with the various names this compound may be listed under in chemical databases, supplier catalogs, and the scientific literature.

| Identifier Type | Identifier | Source |

| IUPAC Name | 4-methoxy-5-methylpyridin-2-amine | IUPAC |

| Common Name | 2-Amino-4-methoxy-5-methylpyridine | Common Usage |

| CAS Number | 1227596-27-1 | Chemical Abstracts Service |

| Molecular Formula | C₇H₁₀N₂O | - |

| Molecular Weight | 138.17 g/mol | - |

| SMILES | CC1=CN=C(N)C=C1OC | BLD Pharm[1] |

Physicochemical Properties

Understanding the physicochemical properties of 4-methoxy-5-methylpyridin-2-amine is essential for its handling, storage, and application in experimental settings. The following table summarizes key properties.

| Property | Value | Notes |

| Appearance | Solid (predicted) | - |

| Storage Temperature | 2-8°C, sealed in dry conditions | ChemScene[2] |

| Hazard Statements | H302, H315, H319, H335 | BLD Pharm[1] |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362, P403+P233, P501 | BLD Pharm[1] |

Synthesis and Purification: A Proposed Methodological Approach

A detailed, step-by-step experimental protocol for the synthesis of 4-methoxy-5-methylpyridin-2-amine is not explicitly detailed in currently available public literature. However, based on established methods for the synthesis of substituted aminopyridines, a plausible and logical synthetic route can be proposed. This proposed pathway involves the amination of a suitable halo-pyridine precursor. A general and highly efficient method for the amination of bromopyridine derivatives using a copper-catalyzed reaction provides a strong foundation for this proposed synthesis.[3]

Proposed Synthetic Workflow

Sources

Methodological & Application

Application Note: A Robust Protocol for the Buchwald-Hartwig Amination of Aryl Halides with 2-Amino-4-methoxypyridine

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This application note provides a detailed, field-tested protocol for the palladium-catalyzed cross-coupling of aryl halides with 2-amino-4-methoxypyridine. This substrate, a highly electron-rich and potentially bidentate heterocyclic amine, presents unique challenges, including catalyst inhibition. We address these challenges through a carefully optimized protocol centered on the use of sterically hindered biarylphosphine ligands and appropriate base selection to ensure high-yield, reproducible outcomes. This guide is intended for researchers in medicinal chemistry and drug development who frequently encounter the need for efficient synthesis of N-aryl aminopyridine scaffolds.

Introduction: The Challenge of Heterocyclic Amines

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance that surpasses classical methods.[2][3][4] These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials where the arylamine moiety is a common structural motif.[5][6]

However, the coupling of heteroaromatic amines, particularly 2-aminopyridines, is notoriously challenging.[7] The endocyclic pyridine nitrogen can coordinate to the palladium center, acting as a competing ligand that sequesters the catalyst and inhibits its activity, leading to low or no product yield.[7] The substrate in focus, 2-amino-4-methoxypyridine, is particularly challenging due to its high electron density, which enhances its ability to poison the catalyst. This guide provides a mechanistic overview and a robust protocol designed to overcome these specific hurdles.

Mechanism & Key Considerations for Success

The efficacy of the Buchwald-Hartwig amination hinges on the delicate balance of elementary steps within the catalytic cycle: oxidative addition, amine coordination/deprotonation, and reductive elimination.[2][4][8] For challenging substrates like 2-amino-4-methoxypyridine, each component of the catalytic system must be carefully chosen to favor the productive pathway.

The Catalytic Cycle

The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate.[4][9] The amine then coordinates to this complex, is deprotonated by a base to form a palladium-amido species, and finally, the C-N bond is formed through reductive elimination, regenerating the active Pd(0) catalyst.[4]

Caption: A simplified Buchwald-Hartwig catalytic cycle.

Critical Component Selection

-

Palladium Precursor: Standard precursors like Pd(OAc)₂ or Pd₂(dba)₃ are effective. These Pd(II) or Pd(0) sources are reduced in situ to the active Pd(0) catalyst.[9] For consistency, air-stable palladacycle precatalysts (e.g., G3 or G4 precatalysts) are excellent alternatives that rapidly generate the active LPd(0) species upon exposure to a base.[9]

-

The Ligand (The Most Critical Choice): To prevent catalyst inhibition by the pyridine nitrogen, a ligand with significant steric bulk is essential.[7][10] Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, RuPhos) are highly effective.[11] Their size creates a protective pocket around the palladium center, physically hindering the approach of the pyridine nitrogen while still allowing the desired catalytic steps to proceed.[10][12] This steric hindrance also promotes the final, often rate-limiting, reductive elimination step.[6]

-

The Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex.[6] Sodium tert-butoxide (NaOtBu) is the most common and effective base for this purpose.[9] Weaker bases like K₃PO₄ or Cs₂CO₃ may be used for substrates with base-sensitive functional groups but often require higher temperatures or longer reaction times.[9]

-

Solvent: Anhydrous, aprotic solvents are necessary to prevent catalyst deactivation.[1] Toluene and 1,4-dioxane are the most common and effective solvents for this transformation.[6][7]

Optimized Protocol: Coupling of 4-Bromotoluene with 2-Amino-4-methoxypyridine

This protocol details a representative procedure. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.[1]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 2-Amino-4-methoxypyridine | >98% | Sigma-Aldrich | Use as received. |

| 4-Bromotoluene | >99% | Alfa Aesar | Purify by distillation if necessary. |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Strem Chemicals | Store in a desiccator. |

| XPhos | >98% | Sigma-Aldrich | (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) |

| Sodium tert-butoxide (NaOtBu) | >98% | Acros Organics | Handle in a glovebox due to hygroscopicity. |

| Toluene | Anhydrous, >99.8% | Sigma-Aldrich | Use from a solvent purification system or a fresh sealed bottle. |

| Schlenk tube or reaction vial | - | - | Must be oven-dried before use. |

| Magnetic stir bar | - | - | Oven-dried. |

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure

-

Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.).

-

Reagent Addition: Add 2-amino-4-methoxypyridine (124 mg, 1.0 mmol, 1.0 equiv.) and 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv.) to the Schlenk tube. Note: If the aryl halide is a liquid, it can be added via syringe after the solvent.

-

Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]

-

Solvent Addition: Add 5 mL of anhydrous toluene via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

-

Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench by adding water (10 mL).

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl-2-amino-4-methoxypyridine product.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| No or Low Conversion | 1. Catalyst poisoning by pyridine nitrogen.[7]2. Inactive catalyst (air/moisture contamination).[7]3. Insufficiently strong base. | 1. Increase ligand steric bulk (e.g., switch from a smaller ligand to XPhos or RuPhos). Increase ligand:Pd ratio to 2:1.[10]2. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.3. Use NaOtBu. Ensure it is fresh and has been handled under inert conditions. |

| Formation of Palladium Black | Catalyst decomposition at high temperatures.[7] | Lower the reaction temperature to 80-90 °C and increase the reaction time.[7] Ensure the ligand is stable at the reaction temperature. |

| Dehalogenation of Aryl Halide | A known side reaction, often promoted by trace water or certain bases. | Ensure rigorously anhydrous conditions. Sometimes switching the base (e.g., to K₃PO₄) can mitigate this, though it may slow the desired reaction. |

| Incomplete Reaction | Reagent insolubility or insufficient reaction time/temperature. | Screen alternative solvents like 1,4-dioxane for better solubility.[7] If the catalyst is stable, incrementally increase the temperature or extend the reaction time, monitoring by LC-MS. |

References

-

Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Available at: [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium‐Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available at: [Link]

-

Su, M., & Buchwald, S. L. (2012). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles. Angewandte Chemie International Edition, 51(19), 4710-4713. Available at: [Link]

-

Sajid, M., et al. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Synthesis, 19(5). Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

Beaulieu, F., et al. (2005). Alternative Biarylphosphines for Use in the Palladium-Catalyzed Amination of Aryl Halides. Arkivoc, 2005(5), 140-147. Available at: [Link]

-

Beaulieu, F., et al. (2005). Alternative Biarylphosphines for Use in the Palladium-Catalyzed Amination of Aryl Halides. Synlett, 2005(2), 0329-0333. Available at: [Link]

-

Liu, R., et al. (2024). Transition-metal-catalyzed enantioselective C–N cross-coupling. Chemical Society Reviews. Available at: [Link]

-

ResearchGate. (2020). Buchwald-Hartwig reaction: An overview. Available at: [Link]

-

The Synthetic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

-

Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043. Available at: [Link]

-

Caddick, S., et al. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 64(26), 6189-6194. Available at: [Link]

-

Jamison, C. R., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

-

Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available at: [Link]

-

ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? Available at: [Link]

-

Al-Zoubi, R. M. (2014). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. dspace.mit.edu [dspace.mit.edu]

Suzuki-Miyaura coupling conditions for 5-methyl-pyridin-2-ylamine derivatives

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 5-Methyl-pyridin-2-ylamine Derivatives

Executive Summary & Challenge Definition

The synthesis of 5-methyl-pyridin-2-ylamine (2-amino-5-picoline) derivatives is a cornerstone in kinase inhibitor development. However, performing Suzuki-Miyaura cross-couplings on halogenated precursors of this scaffold (e.g., 2-amino-5-bromo-3-methylpyridine or 2-amino-3-bromo-5-methylpyridine) presents a specific chemical challenge: Catalyst Poisoning via N-Coordination.

Standard palladium protocols often fail or stall because the free C2-amino group (

This guide details two field-proven protocols to overcome this:

-

Protocol A (The Robust Route): Transient protection of the amine to sterically and electronically deactivate the nitrogen.

-

Protocol B (The Direct Route): Utilization of Third-Generation Buchwald Precatalysts (XPhos Pd G2) to sterically preclude amine coordination.

Mechanistic Insight: The "Poisoning" Pathway

To troubleshoot low yields, one must understand the failure mode. In a standard cycle (e.g., using

Figure 1: Catalyst Deactivation vs. Productive Cycle

Caption: The "Dead End" (Red) occurs when the substrate's nitrogen atoms displace ligands on the Pd(II) intermediate. Bulky ligands (Protocol B) or N-protection (Protocol A) force the reaction down the Green pathway.

Protocol A: The "Robust" Route (Protection Strategy)

Best for: Late-stage functionalization where substrate cost is high and risk tolerance is low. Mechanism: Acetylation reduces the nucleophilicity of the amine and creates steric bulk, preventing Pd-coordination.

Step 1: N-Acetylation

-

Reagents: Substrate (1.0 equiv), Acetic Anhydride (1.2 equiv), DMAP (0.1 equiv), Et3N (1.5 equiv).

-

Solvent: DCM (0.2 M).

-

Conditions: Stir at RT for 2–4 h. Monitor via TLC (Product will be less polar).

-

Workup: Wash with 1N HCl (carefully, to remove pyridine traces) and Brine. Concentrate.

Step 2: Suzuki Coupling (Protected)

-

Substrate: N-acetyl-amino-halopyridine (1.0 equiv).

-

Boronic Acid: Arylboronic acid (1.2–1.5 equiv).

-

Catalyst:

(5 mol%).-

Why: The bidentate dppf ligand is resistant to displacement.

-

-

Base:

(3.0 equiv) or -

Solvent: 1,4-Dioxane / Water (4:1 ratio).[1] Degassed.

-

Temperature: 90°C for 4–12 hours.

Step 3: Deprotection

-

Conditions: Ethanol / 6N NaOH (1:1) at 80°C for 2 hours.

-

Validation: Disappearance of the acetyl peak (~2.1 ppm) in

.

Protocol B: The "Direct" Route (Buchwald Precatalysts)

Best for: High-throughput library synthesis; rapid analog generation. Mechanism: Uses XPhos Pd G2 (or G3/G4). The massive steric bulk of the XPhos ligand creates a "roof" over the Pd center, physically blocking the approach of the substrate's nitrogen atoms while allowing the oxidative addition of the C-Halogen bond.

Experimental Setup

| Component | Equivalents | Role |

| Halogenated Substrate | 1.0 | Electrophile (e.g., 2-amino-5-bromo-3-picoline) |

| Boronic Acid/Ester | 1.2 – 1.5 | Nucleophile |

| Catalyst | 0.02 – 0.05 (2-5 mol%) | XPhos Pd G2 (CAS: 1310584-14-5) |

| Base | 3.0 | |

| Solvent System | 0.1 M - 0.2 M | 1,4-Dioxane / Water (4:1) or n-Butanol |

Step-by-Step Methodology

-

Charge Solids: In a reaction vial, add the aminopyridine halide, boronic acid,

, and XPhos Pd G2.-

Self-Validating Check: The XPhos Pd G2 is a stable, off-white/grey solid. It activates only upon heating and base exposure.

-

-

Degas: Seal the vial. Evacuate and backfill with Argon (

). -

Add Solvent: Inject degassed 1,4-Dioxane/Water (4:1) via syringe.

-

Note: A biphasic mixture is normal.

-

-

Reaction: Heat to 100°C for 2–4 hours.

-

Visual Check: The reaction mixture often turns from a suspension to a dark/black solution (formation of active Pd(0)) and then eventually precipitates salts (KBr/KCl).

-

-

Workup: Dilute with EtOAc, wash with water.

-

Scavenging: If Pd residues remain (dark oil), treat the organic phase with SiliaMetS® Thiol or charcoal.

-

Optimization Matrix

If the standard Protocol B yields <50%, consult this matrix to adjust conditions based on the specific electronic nature of your derivative.

| Issue | Diagnosis | Recommended Adjustment |

| Low Conversion (<20%) | Oxidative Addition failure | Switch Ligand to BrettPhos (better for amines) or SPhos (better for sterics). |

| Protodeboronation | Boronic acid instability | Switch Base to KF (anhydrous) or use Boronic Ester (Pinacol) instead of acid. |

| Homocoupling | Oxidation of Boronic acid | Ensure strict Argon atmosphere; degas solvents for >15 mins. |

| Insoluble Substrate | Solubility limit | Switch Solvent to n-Butanol (100°C) or DMF/H2O (120°C). |

Workflow Decision Tree

Figure 2: Strategic Selection of Coupling Conditions

Caption: Decision matrix for selecting the optimal synthetic route based on substrate protection status and initial reaction success.

References

-

Buchwald, S. L., et al. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[2] Angewandte Chemie International Edition, vol. 45, no.[2] 21, 2006, pp. 3484-3488. Link

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3][4] Chemical Reviews, vol. 95, no.[3][4] 7, 1995, pp. 2457–2483.[3] Link

-

Lutz, M. R., et al. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Journal of Organic Chemistry, vol. 82, no. 24, 2017. (Demonstrates XPhos utility in similar aminopyridine scaffolds). Link

- Vertex AI Search. "Suzuki coupling conditions for 2-amino-5-methylpyridine derivatives." (Synthesized search data confirming XPhos Pd G2 and K3PO4 efficacy).

Sources

Application Note: 4-Methoxy-5-methyl-pyridin-2-ylamine as a Privileged Building Block in Drug Discovery

Executive Summary

This application note details the strategic utility of 4-Methoxy-5-methyl-pyridin-2-ylamine (CAS: 1227596-27-1) as a high-value building block in medicinal chemistry. While simple aminopyridines are ubiquitous, this specific substitution pattern offers a unique electronic and steric profile that is critical for:

-

Kinase Inhibitor Design: Functioning as a bidentate hinge-binder with tuned basicity.

-

GABA-A Receptor Modulators: Serving as a direct precursor for 7-methoxyzolpidem analogs (imidazopyridine synthesis).

-

Physicochemical Tuning: The 4-methoxy group enhances solubility and acts as a hydrogen bond acceptor, while the 5-methyl group fills hydrophobic pockets without excessive lipophilicity.

This guide provides the rationale for scaffold selection, detailed synthetic protocols for its incorporation into larger drug cores, and troubleshooting for common reactivity issues.

Chemical Profile & Rational Design

The "Privileged" Nature of the Scaffold

In fragment-based drug discovery (FBDD), the 2-aminopyridine motif is considered a "privileged structure" due to its ability to mimic the hydrogen-bonding patterns of purines (adenine).

Why choose the 4-Methoxy-5-methyl analog? Standard 2-aminopyridines often suffer from metabolic liability or suboptimal pKa. The 4-methoxy and 5-methyl substituents modulate these properties:

-

Electronic Effect (Hammett): The 4-OMe group is a strong electron donor (

) via resonance. This significantly increases the electron density on the pyridine ring nitrogen (N1) and the exocyclic amine. -

Basicity Modulation: This analog is more basic than unsubstituted 2-aminopyridine. In kinase inhibitors, this increases the strength of the H-bond acceptance at the hinge region.

-

Metabolic "Soft Spot" Blocking: The 5-methyl group blocks a common site of oxidative metabolism on the pyridine ring, potentially improving half-life (

).

Physicochemical Data Table

| Property | Value / Description | Impact on Drug Design |

| Molecular Weight | 138.17 g/mol | Ideal for Fragment-Based Drug Design (Rule of 3 compliant). |

| H-Bond Donors | 1 (Exocyclic NH2) | Critical for donor interaction (e.g., Kinase hinge backbone NH). |

| H-Bond Acceptors | 3 (Ring N, OMe, NH2) | Multiple vectors for target interaction. |

| LogP (Predicted) | ~0.8 - 1.1 | Maintains good water solubility compared to di-methyl analogs. |

| pKa (Ring N) | ~7.2 (Predicted) | Higher than pyridine (5.2); likely protonated at physiological pH. |

Primary Applications

Kinase Inhibitor Synthesis (Hinge Binding)

The most common application of this building block is in the synthesis of ATP-competitive kinase inhibitors. The 2-aminopyridine moiety mimics the adenine ring of ATP.

-

Mechanism: The pyridine nitrogen (N1) accepts a hydrogen bond from the kinase hinge region (backbone NH), while the exocyclic amino group (C2-NH2) donates a hydrogen bond to the hinge carbonyl.

-

Case Study Relevance: Similar scaffolds are found in Palbociclib (CDK4/6 inhibitor) and Crizotinib (ALK inhibitor), where the aminopyridine core is essential for potency.

Imidazo[1,2-a]pyridine Synthesis (Zolpidem Analogs)

This molecule is a specific precursor for synthesizing analogs of Zolpidem (Ambien), a GABA-A receptor agonist.

-

Reaction: Condensation of 4-Methoxy-5-methyl-pyridin-2-ylamine with

-bromoacetophenones yields 7-methoxy-substituted imidazo[1,2-a]pyridines. -

Utility: This specific substitution pattern (7-OMe in the final fused ring system) is used to study the structure-activity relationship (SAR) of the benzodiazepine binding site, specifically exploring polarity tolerance in the lipophilic pocket.

Experimental Protocols

Protocol A: Buchwald-Hartwig Cross-Coupling

For attaching the building block to an aryl halide core (e.g., for Kinase Inhibitors).

Rationale: The exocyclic amine is moderately nucleophilic but can be deactivated by the electron-rich pyridine ring (making it a poor nucleophile in SNAr). Palladium-catalyzed coupling is the gold standard for high yields.

Materials:

-

Amine: 4-Methoxy-5-methyl-pyridin-2-ylamine (1.0 equiv)

-

Partner: Aryl Bromide/Chloride (1.0 equiv)

-

Catalyst:

(2-5 mol%) -

Ligand: Xantphos or BrettPhos (5-10 mol%)

-

Base:

(2.0 equiv) or NaOtBu (1.5 equiv) -

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

-

Loading: Add the aryl halide (1.0 mmol), 4-Methoxy-5-methyl-pyridin-2-ylamine (1.0 mmol), base (

, 2.0 mmol), and ligand (Xantphos, 0.05 mmol). -

Solvent: Add anhydrous 1,4-Dioxane (5 mL). Degas the solvent by bubbling Argon for 10 minutes.

-

Catalyst: Add

(0.025 mmol) quickly to minimize air exposure. Seal the vial. -

Reaction: Heat to 100°C for 12–16 hours. Monitor by LC-MS.[1][2]

-

Checkpoint: The starting amine (

139) should disappear.

-

-

Workup: Filter through a pad of Celite to remove palladium black. Wash with EtOAc.

-

Purification: Concentrate and purify via Flash Chromatography (Gradient: 0-10% MeOH in DCM). The product is often polar due to the pyridine nitrogen.

Protocol B: Condensation to Imidazo[1,2-a]pyridine

For synthesizing Zolpidem-like scaffolds.

Materials:

-

Amine: 4-Methoxy-5-methyl-pyridin-2-ylamine (1.0 equiv)

-

Reagent:

-Bromoacetophenone derivative (1.1 equiv) -

Solvent: Ethanol or Acetone

-

Base:

(solid)

Step-by-Step Procedure:

-

Dissolve the amine (1.0 mmol) in Ethanol (5 mL).

-

Add the

-bromo ketone (1.1 mmol). -

Heat to reflux (80°C) for 4–6 hours.

-

Observation: A precipitate (HBr salt of the product) often forms.

-

Cyclization: If the intermediate does not cyclize spontaneously, treat the crude intermediate with catalytic

or heat in -

Workup: Neutralize with saturated

and extract with DCM.

Visualization: Synthesis & Logic Flow

The following diagram illustrates the divergent synthetic pathways for this building block, highlighting its versatility in creating distinct drug classes.

Figure 1: Divergent synthetic utility of the 4-Methoxy-5-methyl-pyridin-2-ylamine scaffold in creating Kinase Inhibitors (via Pd-coupling) and GABA-A modulators (via condensation).

Troubleshooting & Expert Tips

-

Regioselectivity Issues (Halogenation):

-

If you intend to halogenate the ring (e.g., using NBS) before coupling, be aware that the 3-position is the most nucleophilic site due to the directing effects of the 2-amino and 4-methoxy groups.

-

Tip: If you need a halide at the 6-position, you must start with a different precursor; direct halogenation will favor C3.

-

-

Purification Challenges:

-

The 4-methoxy group makes the molecule more polar than standard methyl-pyridines.

-

Tip: Use amine-functionalized silica gel or add 1% Triethylamine to your eluent to prevent tailing during chromatography.

-

-

Storage Stability:

-

Aminopyridines can oxidize over time, turning brown. Store under Nitrogen at 4°C. If the solid is dark, recrystallize from Ethanol/Hexane before use in sensitive Pd-couplings.

-

References

-

National Center for Biotechnology Information. (2022). Qualitative analysis of 7- and 8-hydroxyzolpidem and discovery of novel zolpidem metabolites. (Demonstrates the use of this specific amine as a precursor for Zolpidem analogs). [Link]

-

Journal of Medicinal Chemistry. (2012). Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. (Validates the 2-aminopyridine scaffold in kinase inhibition). [Link]

Sources

Application Note: High-Selectivity Synthesis of Non-Steroidal MRAs via Pyridine Intermediates

Executive Summary

The development of non-steroidal mineralocorticoid receptor antagonists (MRAs) represents a paradigm shift in treating cardiorenal diseases. Unlike steroidal MRAs (e.g., Spironolactone), which often suffer from poor selectivity leading to pro-sexual side effects (gynecomastia, impotence), non-steroidal MRAs like Finerenone utilize a bulky, non-planar 1,4-dihydropyridine (1,4-DHP) core to achieve high potency and selectivity for the mineralocorticoid receptor (MR).

This application note details the synthetic protocols for constructing the 1,6-naphthyridine scaffold—a specific class of pyridine-fused DHPs—using functionalized pyridine intermediates. We contrast the Classic Hantzsch Condensation (racemic route) with the Advanced Asymmetric Transfer Hydrogenation (chiral route), providing actionable protocols for medicinal chemists.

Strategic Overview: The Pyridine Scaffold

The core challenge in synthesizing modern MRAs is constructing the 1,4-dihydropyridine ring with specific axial chirality. The 1,6-naphthyridine system of Finerenone is essentially a "pyridine-fused" DHP.

Mechanism of Action & Structural Logic

The efficacy of Finerenone relies on its ability to bind to the MR in a unique mode. The bulky 4-aryl substituent induces a propeller-like conformation. This steric bulk prevents the receptor from adopting the active conformation required for cofactor recruitment.

-

Key Intermediate: Functionalized Pyridines (e.g., 2-aminopyridines or nicotinic acid derivatives).

-

Critical Quality Attribute: Atropisomerism. The 4-aryl group is hindered, creating axial chirality. The (S)-enantiomer is typically the eutomer (active form).

Figure 1: Modular assembly of the 1,6-naphthyridine core using pyridine intermediates.

Protocol A: Racemic Synthesis (Hantzsch-Type)

This protocol describes the assembly of the 1,6-naphthyridine core.[1] This method is robust for generating material for initial SAR (Structure-Activity Relationship) studies.

Materials

-

Pyridine Intermediate: 4-Amino-2-methyl-5-oxo-5,6-dihydropyridine-3-carboxylate (or equivalent 2-aminopyridine precursor).

-

Aldehyde: 4-Cyano-2-methoxybenzaldehyde.

-

Dicarbonyl: 2,2-Dimethyl-3-oxopropanoate derivative (e.g., ethyl ester).

-

Solvent: Ethanol or Isopropanol.

-

Catalyst: Piperidine acetate (cat.).

Step-by-Step Methodology

-

Preparation of Reagents:

-

Dissolve 4-cyano-2-methoxybenzaldehyde (1.0 eq) and the dicarbonyl component (1.1 eq) in Ethanol (10 volumes).

-

Add catalytic piperidine acetate (0.1 eq).

-

Note: If using a Knoevenagel intermediate, pre-form the benzylidene derivative to reduce side reactions.

-

-

Cyclocondensation:

-

Add the Pyridine Intermediate (1.0 eq) to the reaction mixture.

-

Heat to reflux (80°C) for 12–16 hours.

-

Monitor: TLC/LC-MS for the disappearance of the aldehyde. The formation of the DHP ring is indicated by a new peak with a characteristic UV absorption at ~350 nm.

-

-

Work-up:

-

Cool the mixture to room temperature. The product often precipitates as a yellow solid due to the DHP chromophore.

-

Filter the solid and wash with cold ethanol.

-

Recrystallization: Recrystallize from Ethanol/Water to remove unreacted pyridine precursors.

-

Critical Process Parameters (CPPs)

| Parameter | Range | Impact on Quality |

| Temperature | 75–85°C | Low temp leads to incomplete cyclization; high temp causes oxidation of DHP to Pyridine. |

| Light Exposure | Minimal | CRITICAL: 1,4-DHPs are light-sensitive and can photo-oxidize to the aromatic pyridine (inactive). Perform reactions in amber glassware. |

| pH Control | Neutral/Slightly Acidic | Basic conditions promote side reactions of the nitrile group. |

Protocol B: Advanced Asymmetric Synthesis (ATH Route)

For high-value synthesis (Process Chemistry), the Asymmetric Transfer Hydrogenation (ATH) of a fully aromatic naphthyridine precursor is preferred. This avoids the waste associated with resolving racemic mixtures.

Concept

Instead of making the DHP directly, the fully aromatic (planar) 1,6-naphthyridine is synthesized first. Then, a chiral catalyst selectively reduces one face of the molecule to form the chiral 1,4-DHP.

Workflow Diagram

Figure 2: Asymmetric Transfer Hydrogenation (ATH) strategy for enantioselective synthesis.

Detailed Protocol

-

Precursor Synthesis (Aromatization):

-

Synthesize the fully aromatic 1,6-naphthyridine using a standard Friedländer synthesis or by oxidizing the racemic DHP from Protocol A (using DDQ or MnO2).

-

Why? The aromatic precursor is stable and achiral, serving as a clean slate for induction.

-

-

Asymmetric Transfer Hydrogenation:

-

Substrate: Aromatic 1,6-naphthyridine (1.0 eq).

-

Hydride Source: Hantzsch Ester (HEH) (1.2 eq).

-

Catalyst: Chiral Phosphoric Acid (CPA) (e.g., TRIP or STRIP derivatives, 2–5 mol%).

-

Solvent: Toluene or Mesitylene.

-

Conditions: Heat to 60°C under Argon.

-

-

Reaction Mechanism:

-

The CPA activates the pyridine nitrogen of the naphthyridine via hydrogen bonding.

-

The Hantzsch ester transfers a hydride to the C4 position.

-

The chiral environment of the catalyst dictates the face of attack, establishing the (S)-configuration.

-

-

Purification:

-

Flash chromatography (SiO2, EtOAc/Hexane).

-

Chiral HPLC: Verify enantiomeric excess (ee). Target >95% ee.

-

Analytical Control & Validation

Trustworthy data is the backbone of drug development. Use these methods to validate your synthesis.

NMR Characterization (1H NMR in DMSO-d6)

-

Dihydropyridine Proton: Look for a singlet or doublet at δ 4.5–5.5 ppm (the CH at the 4-position).

-

NH Proton: A broad singlet at δ 8.0–9.5 ppm (DHP nitrogen).

-

Validation: If the signal at δ 4.5 disappears and aromatic signals appear, the product has oxidized to the fully aromatic pyridine (impurity).

Chiral HPLC Method (Resolution Check)

-

Column: Chiralpak IC or IA (Immobilized Amylose/Cellulose).

-

Mobile Phase: Heptane : Ethanol (80:20).

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV at 254 nm.

-

Expectation: Baseline separation of atropisomers. (S)-Finerenone typically elutes second on Chiralpak IC (verify with standard).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Hantzsch) | Incomplete condensation due to steric bulk of the aldehyde. | Increase reaction time; use a higher boiling solvent (e.g., Butanol) or add a Lewis Acid catalyst (Yb(OTf)3). |

| Aromatization (Impurity) | Oxidation of DHP product. | Purge all solvents with Nitrogen. Store product in the dark. Add antioxidants (BHT) during workup. |

| Low ee (ATH Route) | Temperature too high; Catalyst mismatch. | Lower reaction temperature to 40°C. Screen different CPA catalysts (BINOL vs. SPINOL backbones). |

References

-

Bärfacker, L. et al. (2012).[3][4] Discovery of BAY 94-8862: a nonsteroidal antagonist of the mineralocorticoid receptor for the treatment of cardiorenal diseases.[3][4][5][6] ChemMedChem, 7(8), 1385-1403.[3][4] Link

-

Lerchen, A. et al. (2020). Enantioselective Total Synthesis of (−)-Finerenone Using Asymmetric Transfer Hydrogenation. Angewandte Chemie International Edition, 59(14), 5816-5820. Link

-

Platzek, J. (2016). Synthesis and Up-Scaling of Finerenone. Bayer Pharma AG / New Drug Approvals. Link

-

Mao, J. et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029.[7] Link

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of BAY 94-8862: a nonsteroidal antagonist of the mineralocorticoid receptor for the treatment of cardiorenal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. merit.url.edu [merit.url.edu]

Halogenation protocols for 4-Methoxy-5-methyl-pyridin-2-ylamine at C-3 position

Application Note: Site-Selective Halogenation of 4-Methoxy-5-methyl-pyridin-2-ylamine

Executive Summary & Strategic Rationale

The functionalization of 4-Methoxy-5-methyl-pyridin-2-ylamine (1) is a critical transformation in the synthesis of next-generation proton pump inhibitors (PPIs) and kinase inhibitors. While the 2-aminopyridine scaffold is ubiquitous, this specific substrate presents a unique regioselectivity landscape due to the interplay of three substituents.

The Challenge: Standard electrophilic aromatic substitution (SEAr) on 2-aminopyridines typically targets the C-5 position. However, in substrate (1) , the C-5 position is blocked by a methyl group. This forces the electrophile to choose between the C-3 position (sterically crowded but electronically super-activated) and the C-6 position (sterically accessible but electronically less favored).

The Solution: This guide details protocols to achieve >95% regioselectivity for the C-3 position . The amino (

Mechanistic Analysis & Regiocontrol

To ensure reproducibility, researchers must understand the electronic "push-pull" dynamics of the substrate.

-

C-3 Activation: This position is ortho to the strong electron-donating amino group and ortho to the methoxy group. It is the most nucleophilic carbon on the ring.

-

C-6 Deactivation: While the methyl group at C-5 weakly activates C-6, the position is meta to the strong donors (

, -

N- vs. C-Halogenation: A common pitfall is the kinetic formation of N-haloaminopyridines. The protocols below utilize solvent polarity and temperature control to favor the thermodynamic C-3 product or facilitate the rearrangement of N-halo intermediates.

Figure 1: Electronic Activation Map & Reaction Pathway

Caption: Reaction pathway illustrating the competition between kinetic N-halogenation and thermodynamic C-3 functionalization.

Experimental Protocols

Protocol A: C-3 Bromination (The "Gold Standard")

Best for: General intermediate synthesis, precursors for aryl couplings.

Reagents:

-

Substrate: 4-Methoxy-5-methyl-pyridin-2-ylamine (1.0 eq)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Solvent: Acetonitrile (MeCN) (0.1 M concentration)

-

Quench: 10%

(aq)

Step-by-Step Methodology:

-

Dissolution: Charge a foil-wrapped round-bottom flask (NBS is light-sensitive) with the substrate and anhydrous MeCN. Cool to

under -

Addition: Dissolve NBS in a minimal amount of MeCN and add dropwise over 20 minutes. Note: Rapid addition can lead to exotherms and N-bromination.

-

Reaction: Stir at

for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC (50% EtOAc/Hexane).-

Checkpoint: If the reaction stalls with a spot slightly less polar than the starting material, it may be the N-bromo intermediate. Heat to

for 30 mins to drive rearrangement to C-3.

-

-

Workup: Dilute with EtOAc. Wash with 10% sodium thiosulfate (to remove excess bromine) followed by brine.

-

Purification: Dry over

, filter, and concentrate. Recrystallize from EtOH/Heptane if necessary.

Expected Yield: 85-92%

Protocol B: C-3 Iodination (High Reactivity)

Best for: Difficult couplings (e.g., with sterically hindered boronic acids).

Reagents:

-

Substrate (1.0 eq)[1]

-

Reagent: N-Iodosuccinimide (NIS) (1.1 eq)

-

Catalyst: Trifluoroacetic acid (TFA) (0.1 eq) - Critical for activation

-

Solvent: DMF (Dimethylformamide)[2]

Step-by-Step Methodology:

-

Setup: Dissolve substrate in DMF at RT.

-

Activation: Add TFA (0.1 eq). The acid protonates the pyridine nitrogen slightly, but more importantly, it activates the NIS.

-

Iodination: Add NIS portion-wise over 30 minutes. The solution will turn dark red/brown.

-

Heating: Heat the mixture to

for 2-4 hours. Heat is required to overcome the steric bulk of Iodine at the crowded C-3 position. -

Quench: Pour into ice-water containing

. A solid precipitate should form. -

Isolation: Filter the solid. If no solid forms, extract with EtOAc (3x).

Expected Yield: 78-85%

Protocol C: C-3 Chlorination (Atom Economy)

Best for: Final active pharmaceutical ingredients (APIs) where Cl is the desired motif.

Reagents:

-

Substrate (1.0 eq)[1]

-

Reagent: N-Chlorosuccinimide (NCS) (1.1 eq)

-

Solvent: Acetonitrile (

reflux)

Step-by-Step Methodology:

-

Mixture: Combine substrate and NCS in MeCN at RT.

-

Reflux: Chlorination is kinetically slower than Br/I. Heat the mixture to reflux (

) for 4-6 hours. -

Validation: Check LC-MS. The mass should shift by +34 Da.

-

Workup: Evaporate MeCN. Redissolve in DCM, wash with water, and concentrate.

Expected Yield: 80-88%

Data Summary & Validation

The following table summarizes the expected analytical data for the C-3 halogenated products.

| Parameter | 3-Chloro-Derivative | 3-Bromo-Derivative | 3-Iodo-Derivative |

| Reagent | NCS / MeCN / Reflux | NBS / MeCN / RT | NIS / DMF / |

| Yield | 80-88% | 85-92% | 78-85% |

| Singlet, ~7.8 ppm | Singlet, ~7.9 ppm | Singlet, ~8.0 ppm | |

| Absent | Absent | Absent | |

| MS Pattern (M+H) | M, M+2 (3:1 ratio) | M, M+2 (1:1 ratio) | M (Single peak) |

| Regioselectivity | >95% C-3 | >98% C-3 | >95% C-3 |

Critical QC Check:

In the

Troubleshooting & Optimization

Issue: Reaction stops at ~50% conversion.

-

Cause: Protonation of the pyridine nitrogen by H-X byproduct (inhibiting SEAr).

-

Fix: Add 1.1 eq of solid

or 2,6-lutidine to the reaction mixture to scavenge acid without quenching the electrophile.

Issue: Formation of di-halogenated product.

-

Cause: Excess reagent or high temperatures.

-

Fix: Strictly control stoichiometry (1.05 eq). If di-halogenation (likely at C-6) is observed, reduce temperature to

.[1]

Issue: "Sticky" N-Halo intermediate persists.

-

Fix: Add 5 mol% glacial acetic acid and heat to

. This catalyzes the Orton-rearrangement-like migration of the halogen from N to C-3.

References

-

Canibano, V., et al. (2004).[3] "Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide." Synthesis. (Confirming regioselectivity of NBS in MeCN for 2-amino-4-alkoxypyridines).

-

Studer, A., et al. (2024). "meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines."[1] Organic Syntheses. (Mechanistic insights into pyridine halogenation dynamics).

-

BenchChem Protocols. "Synthesis of 6-Chloro-5-methoxypyridin-2-amine." (Analogous scaffold handling and protection strategies).

-

ChemicalBook. "3-Bromo-5-methoxypyridine synthesis." (General conditions for methoxypyridine bromination).

Sources

Troubleshooting & Optimization

Improving yield of 4-Methoxy-5-methyl-pyridin-2-ylamine synthesis

Technical Support Center: Pyridine Functionalization Series Topic: High-Yield Synthesis of 4-Methoxy-5-methyl-pyridin-2-ylamine Ticket ID: PYR-5M-4MO-001 Status: Open Responder: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Welcome to the technical support hub for 4-Methoxy-5-methyl-pyridin-2-ylamine . This specific scaffold is a critical intermediate in the synthesis of Proton Pump Inhibitors (PPIs) and various kinase inhibitors.

The synthesis typically stalls at two critical bottlenecks:

-

Regioselectivity: Achieving exclusive methoxylation at the C4 position without touching the C2 chloride.[1]

-

Amination Efficiency: Overcoming the electronic deactivation of the 2-chloro position to install the amine.[1]

This guide moves beyond standard literature to address the operational failures that cause yield loss in the lab.

Module 1: The Regioselectivity Bottleneck (Methoxylation)

User Issue: "I am reacting 2,4-dichloro-5-methylpyridine with sodium methoxide, but I am seeing significant amounts of the 2-methoxy isomer and bis-methoxy side products."

Root Cause Analysis: In 2,4-dihalopyridines, the C4 position is kinetically favored for Nucleophilic Aromatic Substitution (SNAr) because the intermediate Meisenheimer complex is stabilized by the ring nitrogen in a para-like resonance arrangement. However, the C2 position is also reactive. If the reaction temperature is too high or the stoichiometry of methoxide is uncontrolled, you will lose regioselectivity.

Troubleshooting Protocol

| Parameter | Standard Protocol (Failure Prone) | Optimized Protocol (High Yield) | The "Why" (Mechanism) |

| Solvent | DMF or DMSO | Methanol (Anhydrous) | DMF accelerates SNAr too aggressively, reducing selectivity.[1] Methanol acts as both solvent and reagent, moderating the rate. |

| Temperature | Reflux (65°C+) | 0°C to 25°C | C4 substitution has a lower activation energy ( |

| Base | NaH + MeOH | Solid NaOMe (0.98 - 1.05 eq) | Generating alkoxide in situ with NaH is exothermic and hard to control.[1] Using commercial NaOMe allows precise stoichiometric control to prevent over-reaction.[1] |

Step-by-Step Correction:

-

Dissolve 2,4-dichloro-5-methylpyridine in anhydrous Methanol (5 vol).

-

Cool the solution to 0°C (Ice/Salt bath).

-

Add Sodium Methoxide (NaOMe) solution (25% in MeOH) dropwise over 30 minutes. Do not dump it in.

-

Maintain internal temperature < 5°C during addition.[1]

-

Allow to warm to room temperature (20-25°C) and stir for 4 hours.

-

QC Check: TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.8) should disappear; the C4-product (Rf ~0.[1]5) should be the dominant spot.

Module 2: The Amination Wall (Converting C2-Cl to C2-NH₂)

User Issue: "The 2-chloro-4-methoxy-5-methylpyridine intermediate is inert. I tried refluxing with ammonia in ethanol, but nothing happened."

Root Cause Analysis: The introduction of the electron-donating methoxy group at C4 significantly deactivates the pyridine ring towards further nucleophilic attack at C2. Standard SNAr conditions (open reflux) provide insufficient energy to overcome this barrier.[1]

You have two viable paths. Choose based on your available equipment:

Path A: The "Autoclave" Method (High Pressure)

Best for: Large scale, low cost.

-

Reagents: Aqueous Ammonia (28%), Copper(I) Oxide (catalyst).[2]

-

Vessel: Stainless steel autoclave (Parr reactor).[1]

-

Conditions: 130°C - 150°C, 10-15 bar pressure.

-

Critical Additive: Add Ethylene Glycol as a co-solvent.[1] It increases the boiling point and solubility of the copper catalyst, facilitating the Ullmann-type coupling mechanism.

Path B: The Buchwald-Hartwig Amination (Catalytic)

Best for: High purity, lab scale, mild conditions.

-

Base: Cs₂CO₃ or NaOtBu.[1]

-

Ammonia Source: Benzophenone imine (followed by hydrolysis) or LiHMDS.[1] Direct ammonia gas is often difficult with Pd catalysts due to poisoning.[1]

Comparative Data: Amination Efficiency

| Method | Yield | Purity | Main Issue |

| Aq. Ammonia (Open Vessel) | < 5% | N/A | Reactant recovery; insufficient energy.[1] |

| Autoclave (NH₃/Cu₂O) | 85-92% | 95% | Requires high pressure; copper waste removal.[1] |

| Buchwald (Pd/BINAP) | 90-95% | >98% | High cost of Pd/Ligand; strict O₂ exclusion required.[1] |

Module 3: Isolation & Purification

User Issue: "My reaction worked, but I lost 50% of my yield during extraction. The product isn't coming out of the water phase."